molecular formula C10H10N2O B8757341 4-(N-methylglycyl)benzonitrile

4-(N-methylglycyl)benzonitrile

Cat. No.: B8757341
M. Wt: 174.20 g/mol
InChI Key: AEYORMOQZHBCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-Methylglycyl)benzonitrile is a benzonitrile derivative featuring an N-methylglycyl substituent at the para position of the benzene ring. The N-methylglycyl group introduces both polarity and hydrogen-bonding capabilities, which may influence solubility, electronic properties, and biological interactions compared to simpler benzonitrile derivatives .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-[2-(methylamino)acetyl]benzonitrile

InChI

InChI=1S/C10H10N2O/c1-12-7-10(13)9-4-2-8(6-11)3-5-9/h2-5,12H,7H2,1H3

InChI Key

AEYORMOQZHBCLS-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Properties

The electronic and structural characteristics of benzonitrile derivatives are heavily influenced by their substituents. Below is a comparison with key analogs:

Compound Name Substituent Molecular Weight Key Properties/Applications Evidence Source
4-(Dimethylamino)benzonitrile (DMABN) -N(CH₃)₂ 146.19 g/mol Fluorescent probes, charge-transfer studies, polymer synthesis
4-(Methylsulfonyl)benzonitrile -SO₂CH₃ 181.22 g/mol High polarity; potential in catalysis or pharmaceuticals
(Z)-4-(1-Cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile Conjugated cyano-vinyl-furan ~273.3 g/mol* Nonlinear optical (NLO) materials; high hyperpolarizability
4-[(2-Fluorophenyl)amino]benzonitrile -NH(2-fluorophenyl) 212.22 g/mol Likely bioactive; structural motif in drug discovery
4-(N-Methylglycyl)benzonitrile -NHCH₂COCH₃ (N-methylglycyl) ~192.2 g/mol* Hypothesized: Enhanced solubility, H-bonding capacity, and bioactivity -

*Calculated based on structural formula.

Key Observations:

  • Electronic Effects: DMABN exhibits strong electron-donating properties due to the dimethylamino group, enabling charge-transfer transitions useful in fluorescence studies . In contrast, the N-methylglycyl group in this compound may act as a moderate electron donor while introducing chirality and hydrogen-bonding sites.
  • Conjugation: The cyano-vinyl-furan substituent in ’s compound extends conjugation, enhancing NLO properties. The N-methylglycyl group, being less conjugated, might prioritize solubility over optical activity .
Material Science
  • NLO Chromophores (): Benzonitrile derivatives with extended π-systems exhibit high second-order nonlinear susceptibilities (χ²) for optoelectronic devices .
  • DMABN : Used in polymer matrices for tunable dielectric properties .

Physicochemical Properties

  • Solubility : Polar substituents like -SO₂CH₃ () or -N(CH₃)₂ () increase solubility in polar solvents. The N-methylglycyl group may further enhance aqueous solubility due to its zwitterionic nature.
  • Thermal Stability : Methylsulfonyl and trimethylsilyl groups () improve thermal stability, whereas glycyl substituents might lower melting points due to flexibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.